

5-chloro-3-(trifluoromethyl)-1H-pyrazole chemical properties

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Compound of Interest

Compound Name: 5-chloro-3-(trifluoromethyl)-1H-pyrazole

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An In-Depth Technical Guide to **5-Chloro-3-(trifluoromethyl)-1H-pyrazole**: Properties, Synthesis, and Applications

Abstract

5-Chloro-3-(trifluoromethyl)-1H-pyrazole is a pivotal heterocyclic intermediate, distinguished by its unique electronic properties conferred by the simultaneous presence of a chloro substituent and a trifluoromethyl group. This combination of electron-withdrawing moieties results in a highly versatile chemical scaffold with significant applications in the agrochemical and pharmaceutical industries. Its structure serves as a cornerstone for a range of biologically active molecules, most notably in the synthesis of phenylpyrazole insecticides like fipronil. This guide provides a comprehensive technical overview of its chemical and physical properties, established synthetic routes, characteristic reactivity, spectroscopic profile, and key applications, intended for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Core Properties

5-Chloro-3-(trifluoromethyl)-1H-pyrazole is an aromatic five-membered heterocycle. The pyrazole ring is characterized by two adjacent nitrogen atoms. The potent electron-withdrawing nature of the trifluoromethyl group at the C3 position and the chloro group at the C5 position significantly influences the molecule's acidity, reactivity, and ultimately its utility as a building block.

Due to prototropic tautomerism, **5-chloro-3-(trifluoromethyl)-1H-pyrazole** can exist in equilibrium with its 3-chloro-5-(trifluoromethyl)-1H-pyrazole tautomer. For the purpose of this guide, we will primarily refer to the 5-chloro tautomer, but it is crucial for researchers to recognize that either form may be present or named in literature.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	5-chloro-3-(trifluoromethyl)-1H-pyrazole	-
CAS Number	1003320-19-1 (5-chloro isomer)	[1]
131797-35-8 (3-chloro isomer)	[2]	
Molecular Formula	C ₄ H ₂ ClF ₃ N ₂	[1] [3]
Molecular Weight	170.52 g/mol	[1] [3]
Appearance	(Predicted) White to off-white solid	-
Boiling Point	214.4 ± 35.0 °C (Predicted)	[3]
Density	1.602 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	7.60 ± 0.10 (Predicted)	[1]
Canonical SMILES	C1=C(NN=C1Cl)C(F)(F)F	[1]
InChIKey	MOIFODGGQARBFF-UHFFFAOYSA-N	[1]

Synthesis and Reaction Chemistry

Principles of Synthesis

The construction of the trifluoromethyl-pyrazole core typically relies on the classical Knorr pyrazole synthesis and related cyclocondensation reactions. The most prevalent strategy involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine

derivative.^[4] For the synthesis of 3-trifluoromethyl pyrazoles, a key precursor is a β -ketoester or β -diketone bearing a trifluoromethyl group.

A highly effective and scalable precursor for this synthesis is 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (TFBO), which serves as a synthetic equivalent of trifluoroacetoacetic ester.^[5] Reaction of this enone with hydrazine hydrate leads to the formation of the pyrazole ring. Subsequent chlorination provides the target molecule.

Representative Synthetic Protocol

The following two-step protocol is a representative method for the laboratory-scale synthesis of **5-chloro-3-(trifluoromethyl)-1H-pyrazole**.

Step 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole

- To a solution of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- Remove the solvent under reduced pressure.
- The resulting residue can be purified by column chromatography or distillation to yield 3-(trifluoromethyl)-1H-pyrazole.

Step 2: Chlorination to **5-Chloro-3-(trifluoromethyl)-1H-pyrazole**

- Dissolve the 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) from Step 1 in a suitable solvent such as acetic acid or chloroform.
- Add a chlorinating agent, such as sulfuryl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS) (1.0-1.2 eq), portion-wise while maintaining the temperature below 30 °C.
- Stir the reaction at room temperature for 12-24 hours until the reaction is complete.
- Quench the reaction by carefully adding it to an ice-water mixture.

- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- After filtration, remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure **5-chloro-3-(trifluoromethyl)-1H-pyrazole**.

Causality Note: The use of hydrazine hydrate in the first step directly yields the N-unsubstituted pyrazole. The subsequent chlorination step is a standard electrophilic aromatic substitution on the electron-rich pyrazole ring.

Reactivity Profile

The chemical behavior of **5-chloro-3-(trifluoromethyl)-1H-pyrazole** is dictated by its constituent functional groups:

- Pyrazole N-H: The proton on the nitrogen is acidic (predicted $pK_a \approx 7.6$) and can be readily deprotonated by a base to form a pyrazolate anion.^[1] This anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation reactions to generate 1-substituted pyrazole derivatives.
- C5-Chloro Group: The chloro substituent is susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity is enhanced by the electron-withdrawing trifluoromethyl group and the pyrazole ring itself. It can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, providing a route to functionalize the C5 position.
- Aromatic Ring: The pyrazole ring can undergo electrophilic substitution, although the presence of two strong electron-withdrawing groups deactivates the ring compared to unsubstituted pyrazole. Functionalization often requires harsher conditions or proceeds via directed metalation. For instance, lithiation followed by quenching with an electrophile is a powerful strategy for introducing substituents at the C4 position.^[6]

Spectroscopic Characterization

Precise spectroscopic data for the N-H parent compound is not widely published. The following data is predicted based on the analysis of closely related structures, such as its N-methylated analogs and 3-(trifluoromethyl)pyrazole.[7][8]

Table 2: Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR	A broad singlet for the N-H proton ($\delta > 10$ ppm, concentration-dependent). A singlet for the C4-H proton ($\delta \approx 6.5$ -7.0 ppm).
¹³ C NMR	C3: $\delta \approx 140$ ppm (quartet, $J \approx 37$ Hz due to C-F coupling). C4: $\delta \approx 105$ ppm. C5: $\delta \approx 130$ ppm. CF ₃ : $\delta \approx 122$ ppm (quartet, $J \approx 268$ Hz).
¹⁹ F NMR	A singlet for the CF ₃ group at approximately -61 ppm (relative to CFCl ₃).
Mass Spec (EI)	Molecular ion (M ⁺) peak at m/z 170/172 (reflecting ³⁵ Cl/ ³⁷ Cl isotopes). Key fragments corresponding to the loss of Cl, CF ₃ , and HCN.

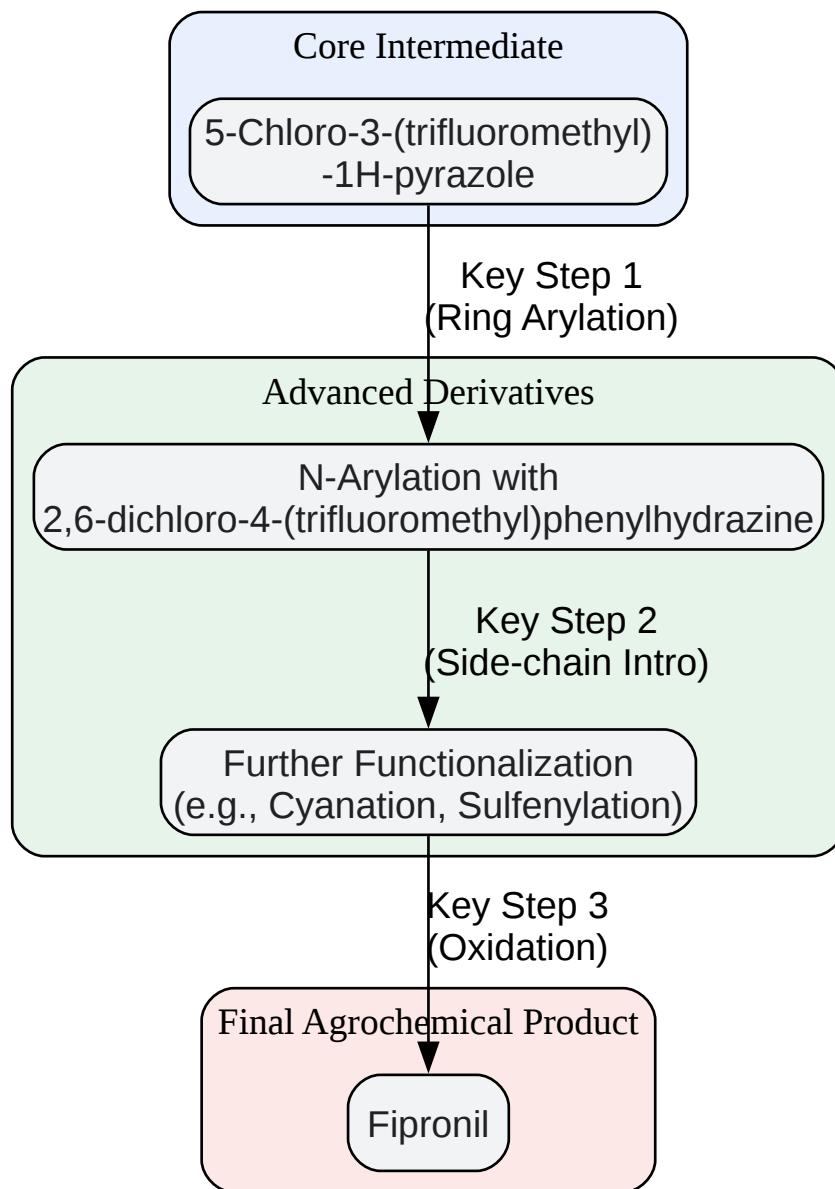
Applications in Agrochemical and Pharmaceutical Development

The 3-(trifluoromethyl)pyrazole scaffold is a "privileged structure" in medicinal and agricultural chemistry.[4] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[9]

Agrochemicals: A Precursor to Phenylpyrazole Insecticides

5-Chloro-3-(trifluoromethyl)-1H-pyrazole is a critical structural motif for the phenylpyrazole class of insecticides. The most prominent example is Fipronil.[10] Fipronil and related compounds function by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption and death.[11] The synthesis of the core phenylpyrazole structure of

fipronil involves the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl synthon that installs the trifluoromethyl and cyano groups, followed by further functionalization. **5-Chloro-3-(trifluoromethyl)-1H-pyrazole** represents the core, un-arylated heterocycle of this important agrochemical class.



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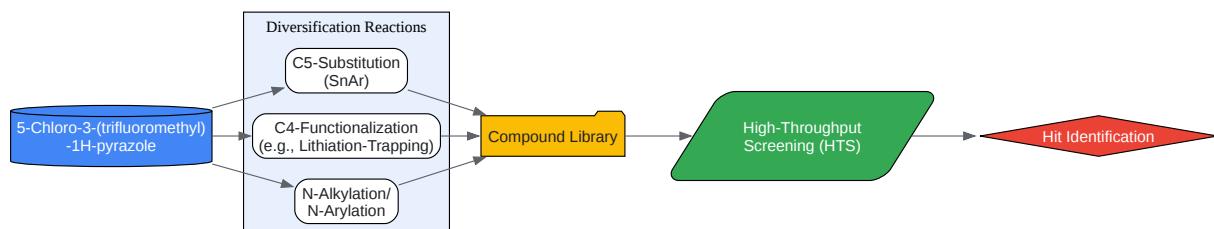
Caption: Role as a key building block for Fipronil.

Pharmaceutical Research

The pyrazole nucleus is a common feature in many pharmaceuticals. The unique electronic properties of the 3-(trifluoromethyl)pyrazole moiety make it an attractive scaffold for designing novel therapeutic agents. Derivatives have been investigated for a range of biological activities, including:

- Anti-inflammatory agents (e.g., as COX-2 inhibitors)
- Anticancer agents[12]
- Anticonvulsant and antidepressant agents[13]

The workflow for its use in drug discovery involves using the core pyrazole as a starting point for creating a library of diverse derivatives via reactions at the N-H, C4, and C5 positions.



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Caption: Drug discovery workflow using the pyrazole scaffold.

Safety and Handling

No specific safety data sheet (SDS) is widely available for CAS 1003320-19-1. However, based on data from closely related analogs, **5-chloro-3-(trifluoromethyl)-1H-pyrazole** should be handled with care.[14][15]

- Hazard Classification (Anticipated):
 - Harmful if swallowed (Acute Toxicity, Oral)[15]
 - Causes skin irritation[14][15]
 - Causes serious eye irritation[14][15]
 - May cause respiratory irritation[14][15]
- Precautionary Measures:
 - Handle only in a well-ventilated area, preferably in a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult a substance-specific Safety Data Sheet from the supplier before use.

Conclusion

5-Chloro-3-(trifluoromethyl)-1H-pyrazole is a high-value chemical intermediate whose importance is rooted in the synergistic effects of its chloro and trifluoromethyl substituents. These groups activate the molecule for a variety of synthetic transformations and impart properties that are highly desirable in the development of modern agrochemicals and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for chemists aiming to leverage this potent scaffold in their research and development programs.

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